1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Description
1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Structural Analysis
Studies have highlighted the synthesis of compounds with similar structural features, focusing on heterocyclic analogues that obey specific substitution rules, and have detailed their crystal structures. For instance, Swamy et al. (2013) discussed the synthesis of isomorphous structures with extensive disorder, providing insights into the synthesis and structural analysis of complex molecules (Swamy et al., 2013).
Antimicrobial and Enzyme Inhibitory Activities
Research into related compounds has explored their antimicrobial and enzyme inhibitory activities. For example, Cetin et al. (2021) evaluated the enzyme inhibitory activities of thiophene-based heterocyclic compounds, suggesting potential pharmacological applications of compounds with similar structures (Cetin et al., 2021).
Anticancer Activity
The anticancer activity of pyrazole and thiophene derivatives has been a subject of interest. Inceler et al. (2013) synthesized thiophene-containing pyrazole derivatives and evaluated their anticancer activity, hinting at the therapeutic potential of structurally similar compounds (Inceler et al., 2013).
Corrosion Inhibition
The corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution was investigated by Yadav et al. (2015), indicating the potential application of similar compounds in protecting materials from corrosion (Yadav et al., 2015).
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-22(23(10-13-28-14-11-23)18-7-2-1-3-8-18)26-12-4-6-17(16-26)20-24-25-21(29-20)19-9-5-15-30-19/h1-3,5,7-9,15,17H,4,6,10-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQPHGJKXSFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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